molecular formula C16H11BrN2O2 B12916916 N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 62033-67-4

N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12916916
CAS No.: 62033-67-4
M. Wt: 343.17 g/mol
InChI Key: HEPNHGOLWZJIRB-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group attached to the quinoline ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the condensation of 4-bromoaniline with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives with various functional groups.

    Oxidation Reactions: Formation of quinoline N-oxide derivatives.

    Reduction Reactions: Formation of dihydroquinoline derivatives.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

62033-67-4

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

N-(4-bromophenyl)-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H11BrN2O2/c17-11-5-7-12(8-6-11)18-15(20)13-9-10-3-1-2-4-14(10)19-16(13)21/h1-9H,(H,18,20)(H,19,21)

InChI Key

HEPNHGOLWZJIRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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